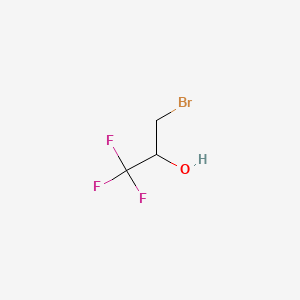

3-Bromo-1,1,1-trifluoropropan-2-ol

描述

Significance of Organofluorine Chemistry in Modern Science

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. nih.govnih.gov These fundamental characteristics lead to a range of effects that are highly desirable in the design of new materials and bioactive agents. numberanalytics.com The field of organofluorine chemistry has seen exponential growth, driven by the development of new synthetic methods that allow for the precise and selective introduction of fluorine into complex molecules. numberanalytics.comsci-hub.se

Applications in Medicinal Chemistry

The inclusion of fluorine is a widely used strategy in drug discovery, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom. wikipedia.orgnumberanalytics.comnih.govsci-hub.se This prevalence is due to the predictable and beneficial changes that fluorine can induce in a molecule's properties. sci-hub.se

Fluorine substitution can significantly modulate a molecule's lipophilicity, which is its ability to dissolve in fats and lipids. nih.gov This property is crucial for a drug's ability to cross cell membranes and reach its target. nih.gov The effect of fluorination on lipophilicity can be complex and context-dependent. While highly fluorinated motifs can increase lipophilicity, in some cases, the introduction of a single fluorine atom or a trifluoromethyl group can alter the electronic distribution in a way that affects interactions with biological membranes. nih.gov Studies have shown a strong correlation between the octanol-water partition coefficient (a measure of lipophilicity) and membrane partitioning for fluorinated compounds, indicating that even subtle changes in lipophilicity due to fluorination can have a significant impact on membrane permeability. nih.govnih.gov

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity or basicity of nearby functional groups. acs.orgnih.gov This electronic perturbation can be a powerful tool for optimizing a drug's interaction with its biological target. nih.gov The electron-withdrawing nature of fluorine can also stabilize certain molecular conformations and influence the reactivity of the molecule. nih.govrsc.org For instance, the presence of fluorine can lower the energy of molecular orbitals, making the molecule more stable towards oxidative degradation. nih.gov However, it's important to note that fluorine can also act as an electron-donating group through resonance effects in certain systems. rsc.org

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group to produce a molecule with similar biological properties. Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. sci-hub.seselvita.com Due to its relatively small size, replacing a hydrogen atom with a fluorine atom does not significantly alter the molecule's shape. nih.gov However, the electronic properties are drastically different, which can lead to improved potency and selectivity. researchgate.net The difluoromethyl group (CHF2) can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. researchgate.net The strategic use of fluorine as a bioisostere is a key strategy in modern drug design to enhance a molecule's in vitro and in vivo properties. selvita.comacs.org

Applications in Agrochemicals

The impact of organofluorine chemistry extends significantly to the agricultural sector. wikipedia.org A large number of modern pesticides, herbicides, and fungicides contain fluorine. numberanalytics.comnumberanalytics.com The inclusion of fluorine in these agrochemicals often leads to enhanced efficacy, selectivity, and, in some cases, a more favorable environmental profile compared to their non-fluorinated counterparts. numberanalytics.com The increased metabolic stability conferred by the carbon-fluorine bond is also advantageous in agrochemicals, ensuring that the active ingredient persists long enough to be effective. wikipedia.org The development of novel fluoro-agrochemicals is an ongoing area of research aimed at addressing challenges such as pesticide resistance and the need for more sustainable agricultural practices. nih.govresearchgate.net

Improved Performance and Stability of Fluorinated Pesticides and Herbicides

The introduction of fluorine into the structure of agrochemicals like pesticides and herbicides can significantly enhance their performance and stability. The strong carbon-fluorine bond makes these molecules more resistant to degradation, leading to increased persistence and efficacy. epa.gov The presence of fluorine can also alter the electronic properties of a molecule, which can have a profound effect on its biological activity, absorption, and metabolism. nih.gov

3-Bromo-1,1,1-trifluoropropan-2-ol serves as a key intermediate in the synthesis of such advanced agrochemicals. ontosight.ai Its structure is particularly valuable for creating molecules with specific biological activities. Research has shown that it is used in the preparation of halomethyl ketones and their corresponding hydrates, which have demonstrated utility as fungicides. chemicalbook.com The trifluoromethyl group is a common feature in modern agrochemicals, and this compound provides an efficient way to incorporate this important functional group into larger, more complex molecules.

Applications in Material Science

The unique properties of fluorinated compounds make them highly valuable in material science. alfa-chemistry.com They are used to create materials with high thermal and chemical stability, low surface tension, and specific dielectric properties. epa.gov Applications include the production of specialty lubricants, fire-fighting foams, and components for liquid crystal displays. alfa-chemistry.com

This compound contributes to this field primarily as a specialized chemical probe and building block. sigmaaldrich.comsigmaaldrich.com It is described as a thiol-reactive trifluoromethyl probe, and its photodissociation dynamics have been the subject of scientific investigation, which is relevant for understanding material behavior at the molecular level. chemicalbook.comsigmaaldrich.comsigmaaldrich.com While direct large-scale applications of the compound itself in materials are not common, its role as an intermediate is crucial. For instance, the related compound 3-bromo-1,1,1-trifluoropropane (B1271859), which can be derived from similar precursors, is used in the synthesis of industrially significant phenylalkoxysilanes, a class of compounds with applications in materials technology. google.com

Role as Key Intermediates and Building Blocks

The primary significance of this compound lies in its role as a versatile building block in organic synthesis. ontosight.ai It is a bifunctional molecule, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group, which allows for a wide range of chemical transformations. This makes it a valuable intermediate for producing pharmaceuticals, agrochemicals, and other specialized chemicals. ontosight.aichemicalbook.com

The synthesis of this compound typically involves the bromination of 1,1,1-trifluoro-2-propanol. ontosight.ai As an intermediate, its utility stems from the distinct reactivity of its functional groups. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo reactions such as esterification or oxidation. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the adjacent functional groups and imparts unique properties to the final products. epa.govontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 431-34-5 sigmaaldrich.comsynquestlabs.comscbt.com |

| Molecular Formula | C₃H₄BrF₃O sigmaaldrich.comsynquestlabs.comscbt.com |

| Molecular Weight | 192.96 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |

| Boiling Point | 124.5 °C at 743 mmHg chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.861 g/mL at 25 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4 chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

The compound is a key precursor for creating molecules containing the trifluoromethyl motif, which is found in many biologically active molecules and advanced materials. beilstein-journals.org For example, it is used to prepare fungicides, highlighting its direct application in synthesizing agrochemicals. chemicalbook.com

Overview of Halogenated Alcohols in Organic Synthesis

Halogenated alcohols are a cornerstone of synthetic organic chemistry due to their dual functionality. britannica.com The presence of both a hydroxyl group and a halogen atom allows for sequential or selective reactions, making them powerful intermediates for creating complex molecular architectures. britannica.comchemistrywithdrsantosh.com

The conversion of alcohols to alkyl halides is a fundamental reaction, and various reagents are employed for this purpose, including hydrogen halides (like HBr and HCl), phosphorus halides (such as PBr₃), and thionyl chloride (SOCl₂). britannica.comalgoreducation.comyoutube.com The choice of reagent often depends on the structure of the alcohol (primary, secondary, or tertiary) and the desired reaction conditions. youtube.comchemguide.co.uk

Halogenated alcohols can undergo a variety of transformations:

Substitution Reactions: The halogen atom can be displaced by a wide range of nucleophiles to introduce new functional groups. chemistrywithdrsantosh.com

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones. britannica.com

Elimination Reactions: Treatment with a base can lead to the formation of epoxides or unsaturated alcohols.

This compound exemplifies the utility of this class of compounds. The interplay between its hydroxyl group, the reactive bromine atom, and the influential trifluoromethyl group makes it a highly valuable and adaptable tool for synthetic chemists. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIIZIQRDVGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277702 | |

| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-34-5, 88378-50-1 | |

| Record name | 431-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 88378-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 3 Bromo 1,1,1 Trifluoropropan 2 Ol

Synthetic Methodologies for 3-Bromo-1,1,1-trifluoropropan-2-ol and Related Compounds

The construction of the this compound molecule can be approached from different starting materials and synthetic strategies. Key intermediates in these routes include 1,1,1-trifluoroacetone (B105887) and its brominated derivative, 3-bromo-1,1,1-trifluoroacetone (B149082).

Approaches Involving 1,1,1-Trifluoroacetone

1,1,1-Trifluoroacetone serves as a common and versatile starting material for the synthesis of various trifluoromethylated compounds, including the precursor to the target alcohol.

The Wohl-Ziegler reaction traditionally involves the free-radical bromination of allylic or benzylic positions using N-bromosuccinimide (NBS) and a radical initiator. acs.orgumn.edureddit.combyjus.comtcichemicals.com While the direct application of a Wohl-Ziegler reaction to the saturated α-carbon of 1,1,1-trifluoroacetone to yield 3-bromo-1,1,1-trifluoroacetone is not a classic example of this named reaction, the use of NBS for the α-bromination of ketones is a known transformation. chemchart.com One synthetic route described for 3-bromo-1,1,1-trifluoroacetone from 1,1,1-trifluoroacetone explicitly mentions the use of N-bromosuccinimide, categorizing it as a Wohl-Ziegler reaction. chemchart.com Another method involves the bromination of 1,1,1-trifluoroacetone using elemental bromine in sulfuric acid. chemicalbook.com This suggests that while NBS is a viable brominating agent for this conversion, the reaction may proceed through an acid-catalyzed or enol-mediated pathway rather than a purely radical mechanism typical of the Wohl-Ziegler reaction.

Routes from Bromoacetonitrile (B46782) and Trifluoromethyl Chloride

A synthetic pathway to this compound originating directly from bromoacetonitrile and trifluoromethyl chloride is not well-documented in the scientific literature. One source suggests a Grignard-carbonyl reaction between related synthons to form the precursor ketone, 3-bromo-1,1,1-trifluoroacetone, but a direct route to the alcohol has not been established. chemchart.com

Conversion from 3-Bromo-1,1,1-trifluoroacetone

A primary and efficient method for the preparation of this compound is through the reduction of the corresponding ketone, 3-bromo-1,1,1-trifluoroacetone. chemchart.comsigmaaldrich.cominnospk.com

The reduction of the carbonyl group in 3-bromo-1,1,1-trifluoroacetone to a hydroxyl group directly yields this compound. This transformation can be achieved using various reducing agents, including both chemical and biocatalytic methods.

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for the conversion of ketones to alcohols. umn.edumasterorganicchemistry.comcommonorganicchemistry.com The reduction of α-haloketones with NaBH4 can sometimes lead to dehalogenation, but specific conditions can favor the selective reduction of the carbonyl group. oup.com For instance, the use of NaBH4 in combination with antimony tribromide has been explored for the chemoselective reduction of α-halo carbonyl compounds. oup.com

Biocatalytic reductions offer a high degree of stereoselectivity. The asymmetric reduction of trifluoromethyl ketones using enzymes, such as alcohol dehydrogenases, is a well-established method for producing enantiomerically pure trifluoromethylated alcohols. chemicalbook.com These enzymatic reductions often proceed with high yields and excellent enantiomeric excess.

| Precursor | Reducing Agent/Catalyst | Product | Key Features |

| 3-Bromo-1,1,1-trifluoroacetone | Sodium Borohydride (NaBH4) | This compound | A standard and effective chemical reducing agent for ketones. umn.edumasterorganicchemistry.comcommonorganicchemistry.com |

| 3-Bromo-1,1,1-trifluoroacetone | Alcohol Dehydrogenase (ADH) | (S)- or (R)-3-Bromo-1,1,1-trifluoropropan-2-ol | Biocatalytic method providing high enantioselectivity. chemicalbook.com |

| 3-Bromo-1,1,1-trifluoroacetone | NaBH4-SbBr3 | This compound | A modified borohydride system for chemoselective reduction of α-haloketones. oup.com |

| 3-Bromo-1,1,1-trifluoroacetone | Catalytic Hydrogenation | This compound | Can be used for the reduction of the carbonyl group, though may also lead to dehalogenation depending on the catalyst and conditions. |

General Strategies for Trifluoromethylated Alcohols

The synthesis of trifluoromethylated alcohols is a significant focus in medicinal and materials chemistry due to the unique properties imparted by the trifluoromethyl group.

One general and powerful strategy is the nucleophilic trifluoromethylation of carbonyl compounds. This involves the addition of a trifluoromethyl nucleophile, often generated from reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), to an aldehyde or ketone. masterorganicchemistry.comnih.govsemanticscholar.org The resulting trifluoromethylated alkoxide is then protonated to yield the corresponding alcohol.

The Reformatsky reaction provides another route to β-hydroxy esters, which can be precursors to or analogs of trifluoromethylated alcohols. This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal. byjus.combeilstein-journals.orgwikipedia.orglibretexts.org By employing a trifluoromethylated ketone as the electrophile, this reaction can be adapted to synthesize trifluoromethyl-containing β-hydroxy esters.

| Synthetic Strategy | Description |

| Nucleophilic Trifluoromethylation | Addition of a trifluoromethyl anion equivalent (e.g., from TMSCF3) to a carbonyl compound, followed by protonation to give the trifluoromethylated alcohol. masterorganicchemistry.comnih.govsemanticscholar.org |

| Reformatsky Reaction | Condensation of an α-halo ester with a trifluoromethyl ketone in the presence of zinc to form a β-hydroxy ester containing a trifluoromethyl group. byjus.combeilstein-journals.orgwikipedia.orglibretexts.org |

| Reduction of Trifluoromethyl Ketones | A common final step in many synthetic routes where a trifluoromethyl ketone is reduced to the corresponding alcohol using various chemical or biocatalytic methods. |

Nucleophilic Trifluoromethylation of Carbonyl Compounds

A primary and widely utilized method for the synthesis of trifluoromethylated alcohols is the nucleophilic trifluoromethylation of carbonyl compounds. semanticscholar.org This approach generally involves a trifluoromethyl-containing reagent and an activator to generate a trifluoromethyl carbanion (CF3-), which then attacks the carbonyl carbon. semanticscholar.orgresearchgate.net

One of the most common reagents for this transformation is (trifluoromethyl)trimethylsilane (TMSCF3). semanticscholar.orgresearchgate.net The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) salt like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). semanticscholar.org The initial addition of the trifluoromethyl group to the aldehyde results in a silylated alcohol, which is then deprotected to yield the final trifluoromethylated alcohol. semanticscholar.org For the synthesis of this compound, the starting carbonyl compound would be 2-bromoacetaldehyde.

Table 1: Reagents for Nucleophilic Trifluoromethylation

| Reagent | Activator/Initiator | Carbonyl Substrate | Product |

|---|---|---|---|

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Tetrabutylammonium fluoride (TBAF) | Aldehydes, Ketones | Trifluoromethylated alcohols |

| Fluoroform (HCF3) | Potassium hexamethyldisilazide (KHMDS) / triglyme (B29127) | Methyl esters | Trifluoromethyl ketones nih.gov |

| Trifluoroacetaldehyde (B10831) hydrate (B1144303) | - | Carbonyl compounds | Trifluoromethylated alcohols acs.org |

This table presents a selection of common reagents and systems used for nucleophilic trifluoromethylation of carbonyl compounds.

Recent advancements have also explored the use of fluoroform (HCF3), a potent greenhouse gas, as an economical trifluoromethyl source. nih.gov Systems utilizing potassium hexamethyldisilazide (KHMDS) in triglyme have been effective for the trifluoromethylation of esters to produce trifluoromethyl ketones. nih.gov Additionally, trifluoroacetaldehyde hydrate has been developed as an atom-economical source for the trifluoromethyl group in reactions with a broad range of carbonyl compounds. acs.org

Rearrangement Reactions (e.g., Wittig, Ireland-Claisen)

Rearrangement reactions offer another strategic avenue for the synthesis of complex fluorinated molecules, including precursors to fluorinated alcohols.

The Wittig rearrangement involves the rearrangement of an ether upon treatment with a strong base, typically an alkyllithium compound, to form an alcohol. wikipedia.org The acs.orgdigitellinc.com-Wittig rearrangement proceeds through the formation of a free radical pair, with the alkyl group migrating in order of its thermodynamic stability. wikipedia.org In contrast, the digitellinc.comrsc.org-Wittig rearrangement is a concerted, sigmatropic process that is favored at lower temperatures and is a powerful tool for forming homoallylic alcohols. scripps.eduorganic-chemistry.org While not a direct route to this compound, these rearrangements are crucial for creating complex fluorinated alcohol structures.

The Ireland-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.comwikipedia.org This reaction is typically performed by converting the allylic ester to a silyl (B83357) ketene (B1206846) acetal (B89532) using a strong base and a trialkylsilyl halide. nrochemistry.com The stereochemical outcome of the rearrangement can be controlled by the geometry of the intermediate enolate, making it a valuable method for stereoselective synthesis. acs.org This rearrangement provides a pathway to chiral fluorinated carboxylic acids, which can be further transformed into fluorinated alcohols. acs.org

Approaches involving Fluorinated Olefins and Alcohols

The reaction between fluorinated olefins and alcohols is a common method for synthesizing fluorinated ethers. rsc.org This addition reaction is typically carried out under basic conditions. rsc.org Conversely, fluorinated alcohols can serve as precursors for the synthesis of fluorinated olefins. google.com This transformation can be achieved by treating a hydrofluoroalkanol with a Lewis acid, followed by reaction with a reactive metal. google.com These methods highlight the interconversion possibilities between fluorinated alcohols and olefins, providing flexible synthetic routes.

Green Chemistry Approaches in Fluorinated Alcohol Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of fluorinated compounds. tandfonline.com Green chemistry approaches aim to reduce the use of hazardous reagents and minimize waste.

One promising strategy involves the use of biocatalysis. rsc.org For instance, a one-pot cascade process combining photo-oxidative fluoridation and bio-reduction has been developed to produce chiral vicinal fluoro alcohols. rsc.org This method avoids the need for complex organic ligands and high-pressure hydrogenation. rsc.org

Other green approaches focus on using less hazardous fluorinating agents and reaction conditions. For example, the use of CaC2/KF as a solid acetylene (B1199291) reagent for the vinylation of alcohols avoids the handling of high-pressure acetylene gas. semanticscholar.org Additionally, performing reactions in water as a solvent, where possible, eliminates the need for organic solvents and simplifies work-up procedures. rsc.org The development of fluorination reactions that utilize low-cost and nucleophilic fluoride sources like alkali metal fluorides is also a key goal in green fluorine chemistry. tandfonline.com

Derivatization Reactions of this compound

This compound is a valuable intermediate that can be converted into a variety of other useful fluorinated compounds through derivatization reactions.

Oxidation Reactions (e.g., Corey-Kim oxidation to 3-bromo-1,1,1-trifluoroacetone)

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Corey-Kim oxidation provides a mild and effective method for this conversion, using N-chlorosuccinimide (NCS), dimethyl sulfide (B99878) (DMS), and a base such as triethylamine (B128534) (Et3N). nrochemistry.comwikipedia.orgalfa-chemistry.com

The reaction mechanism involves the formation of an electrophilic sulfur species from the reaction of DMS and NCS. wikipedia.orgalfa-chemistry.com The alcohol then attacks this species, forming an alkoxysulfonium salt. nrochemistry.com Subsequent deprotonation by the base leads to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. nrochemistry.com This method is advantageous due to its mild reaction conditions and tolerance of many functional groups. nrochemistry.com Applying the Corey-Kim oxidation to this compound would yield 3-bromo-1,1,1-trifluoroacetone, a valuable synthetic intermediate. wikipedia.org

Table 2: Key Steps in Corey-Kim Oxidation

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Dimethyl sulfide (DMS) + N-chlorosuccinimide (NCS) | Electrophilic dimethylchlorosulfonium species |

| 2 | Alcohol + Electrophilic sulfur species | Alkoxysulfonium salt |

| 3 | Alkoxysulfonium salt + Triethylamine (Et3N) | Ketone or Aldehyde + DMS + Et3NHCl |

This table outlines the general mechanism of the Corey-Kim oxidation.

Functional Group Transformations

The hydroxyl and bromo functionalities in this compound allow for a wide range of functional group transformations. The hydroxyl group can be converted to other functional groups through various reactions. For example, deoxofluorination can be achieved using reagents like aminodifluorosulfinium tetrafluoroborate (B81430) salts. organic-chemistry.org

The bromine atom can be displaced by a variety of nucleophiles in substitution reactions. For instance, reaction with mercaptans can lead to the formation of thioethers. This is exemplified by the synthesis of 3-octylthio-1,1,1-trifluoro-2-propanone (B1199560) from 3-bromo-1,1,1-trifluoropropanone. Furthermore, the bromine can be involved in coupling reactions to form new carbon-carbon bonds, expanding the molecular complexity.

Reactions as a Thiol-Reactive Trifluoromethyl Probe

This compound (BTFP) serves as a specialized chemical probe for the detection and analysis of thiol groups, particularly the cysteine residues within proteins. researchgate.netorganic-chemistry.org Its utility stems from the unique properties of the trifluoromethyl (-CF3) group, which acts as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The ¹⁹F nucleus is advantageous for biological studies due to its high gyromagnetic ratio, 100% natural abundance, and the absence of endogenous fluorine signals in most biological systems, which results in background-free spectra. nih.govrhhz.net

The reaction mechanism involves the covalent modification of a thiol group through a nucleophilic substitution reaction. The sulfur atom of the thiol, often in its more nucleophilic thiolate form (S⁻) under basic conditions, attacks the electrophilic carbon atom bearing the bromine atom in the BTFP molecule. nih.gov This results in the displacement of the bromide ion and the formation of a stable carbon-sulfur (thioether) bond. This covalent attachment effectively "tags" the thiol-containing molecule with a trifluoromethyl group.

Once attached, the ¹⁹F NMR chemical shift of the trifluoromethyl group is exquisitely sensitive to its local microenvironment. nih.gov Changes in protein conformation, ligand binding, or protein-protein interactions can alter the electronic and steric environment around the probe, leading to detectable changes in its ¹⁹F NMR signal. This sensitivity allows researchers to monitor structural and dynamic changes in proteins with high precision. nih.govsemanticscholar.org Fluorinated tags like the one derived from BTFP are valued for their relatively small size and the narrow ¹⁹F NMR line widths they produce, which is a result of the rapid rotation around the trifluoromethyl symmetry axis. nih.govrhhz.net

| Feature | Description |

|---|---|

| Probe Compound | This compound (BTFP) |

| Reactive Group | Bromomethyl group (-CH₂Br) |

| Target Functional Group | Thiol (-SH), e.g., in Cysteine |

| Reaction Type | Nucleophilic Substitution (SN2) |

| Bond Formed | Thioether (C-S) Bond |

| Reporter Group | Trifluoromethyl (-CF₃) |

| Detection Method | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |

Formation of Related Halomethyl Ketones

A key derivatization of this compound is its oxidation to the corresponding α-halomethyl ketone, 3-bromo-1,1,1-trifluoro-2-propanone. echemi.commatrix-fine-chemicals.com This transformation is a fundamental reaction in organic synthesis that converts a secondary alcohol into a ketone. organic-chemistry.orgyoutube.com The resulting α-haloketone is a valuable synthetic intermediate, widely used in the construction of more complex molecules, particularly heterocyclic compounds and other fluorinated building blocks. researchgate.net

The oxidation of the secondary alcohol functional group in this compound can be accomplished using a variety of standard oxidizing agents. organic-chemistry.org The choice of reagent depends on factors such as scale, desired selectivity, and tolerance of other functional groups. Common methods for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid generated from chromium trioxide in sulfuric acid and acetone) are effective for this transformation. youtube.com

Dess-Martin periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Swern oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base such as triethylamine.

This oxidation reaction is crucial as it provides direct access to 3-bromo-1,1,1-trifluoro-2-propanone, a compound that itself finds application as a thiol-reactive probe and a versatile building block in medicinal and materials chemistry. nih.gov

| Property | This compound (Starting Material) | 3-Bromo-1,1,1-trifluoropropan-2-one (Product) |

|---|---|---|

| Molecular Formula | C₃H₄BrF₃O nih.gov | C₃H₂BrF₃O matrix-fine-chemicals.com |

| Molecular Weight | 192.96 g/mol nih.gov | 190.95 g/mol nih.gov |

| CAS Number | 431-34-5 sigmaaldrich.com | 431-35-6 matrix-fine-chemicals.com |

| Appearance | Liquid organic-chemistry.org | Light yellow liquid echemi.com |

| Boiling Point | 124.5 °C at 743 mmHg sigmaaldrich.com | 87 °C at 743 mmHg nih.gov |

| Density | 1.861 g/mL at 25 °C sigmaaldrich.com | 1.839 g/mL at 25 °C nih.gov |

Spectroscopic and Computational Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-1,1,1-trifluoropropan-2-ol

Advanced NMR techniques are indispensable for the characterization of this compound. The presence of the trifluoromethyl group offers a unique spectroscopic handle through ¹⁹F NMR, while traditional ¹H NMR maps the proton environments. Together, these methods, enhanced by multi-dimensional techniques and computational analysis, provide a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three different proton environments in its structure: the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br), the methine proton attached to the hydroxyl-bearing carbon (-CHOH), and the hydroxyl proton (-OH).

The two methylene protons are diastereotopic due to the adjacent chiral center at C2. Consequently, they would appear as two separate signals, each split into a doublet of doublets (dd) by geminal coupling to each other and vicinal coupling to the methine proton. The methine proton would likely appear as a multiplet, coupled to both the methylene protons and the three fluorine atoms of the CF₃ group. The hydroxyl proton typically appears as a broad singlet, though its chemical shift and coupling can be influenced by solvent, concentration, and temperature. While specific spectral data from the literature is not available in the provided search results, the expected pattern provides a clear basis for structural verification.

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated organic molecules due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a large chemical shift range, which makes it highly sensitive to the local chemical environment. nih.govnih.govrsc.org

The chemical shift of the trifluoromethyl (-CF₃) group in this compound, also known as BTFP, is highly sensitive to changes in its immediate surroundings, such as solvent polarity. nih.gov This sensitivity is crucial for its use as a reporter in studies of molecular interactions. proceedings.science

In a study evaluating various trifluoromethyl probes, the ¹⁹F NMR chemical shift of BTFP was measured in a series of methanol/water mixtures. This investigation demonstrated that the chemical shift is responsive to the polarity of the environment. nih.gov The elucidation of distinct conformers or states of molecules by ¹⁹F NMR depends on moieties whose chemical shifts are highly sensitive to subtle changes in the local dielectric and magnetic shielding environment. nih.govresearchgate.net

Table 1: Environmental Sensitivity of the ¹⁹F NMR Chemical Shift for a BTFP-Glutathione Conjugate This table is based on data for a glutathione-conjugated form of BTFP, illustrating the environmental sensitivity of the trifluoromethyl probe.

| Solvent Composition (Methanol:Water) | Polarity Index (Py) | ¹⁹F Chemical Shift Change (Δδ, ppm) |

| 4:1 | 1.454 | 0.00 |

| 2:1 | 1.571 | -0.10 |

| 1:1 | 1.662 | -0.16 |

| 1:2 | 1.753 | -0.21 |

| 1:4 | 1.815 | -0.24 |

Data adapted from studies on trifluoromethyl probes. The chemical shift change is reported relative to the least polar solvent mixture. nih.gov

A modern approach known as ¹⁹F-centered NMR analysis utilizes the fluorine nucleus as a "spectroscopic spy" to determine the structure of fluorinated compounds, even within complex mixtures. nih.govnih.gov This methodology leverages the high resolution and sensitivity of ¹⁹F NMR to gather a rich dataset of parameters, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as various homo- and heteronuclear coupling constants (J-couplings). rsc.org

This comprehensive set of data allows for the elucidation of the fluorinated moiety and can lead to the complete structural determination of small molecules without the need for physical separation from a mixture. nih.govrsc.org For a molecule like this compound, this technique would involve a suite of experiments to correlate the ¹⁹F signals with the proton and carbon skeletons of the molecule, confirming connectivities and stereochemistry with high confidence. rsc.org The method is a major contribution to the analysis of fluorinated molecules like agrochemicals and pharmaceuticals throughout their lifecycle. rsc.org

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to connect the methine proton signal to the signals of the two diastereotopic methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the methine proton to C2 and the methylene protons to C1. ¹⁹F-¹³C HSQC could similarly be used to analyze the perfluorinated parts of molecules. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. For instance, it would show a correlation from the methylene protons to C2 and the trifluoromethyl carbon (C3). youtube.com

¹⁹F-¹H HETCOR (Heteronuclear Correlation) : This experiment would correlate the fluorine nuclei with nearby protons, confirming the proximity of the -CF₃ group to the methine proton at C2. researchgate.net

While specific 2D spectra for this compound were not found in the search results, the application of these standard techniques is a routine part of structural elucidation for novel or complex organic molecules. rsc.orgresearchgate.net

The prediction of ¹⁹F NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a reliable tool for assigning and verifying the structures of fluorinated compounds. rsc.orgresearchgate.net These methods can calculate the NMR shielding tensors, which are then converted into chemical shifts.

Studies have shown that DFT calculations can accurately predict ¹⁹F chemical shifts with a mean absolute deviation of around 2 ppm. nih.gov Recommended methods often involve functionals like B3LYP or ωB97XD with appropriate basis sets, such as 6-31+G(d,p). nih.gov Linear scaling is often applied to the raw computed isotropic shielding values to remove systematic errors and improve the correlation with experimental data. nih.govacs.org

For this compound, DFT calculations could be used to:

Predict the ¹⁹F chemical shift to aid in signal assignment in an experimental spectrum.

Study how conformational changes or intermolecular interactions (e.g., hydrogen bonding) affect the ¹⁹F chemical shift.

Differentiate between potential isomers or byproducts in a reaction mixture.

The accuracy of these predictions is enhanced when solvent effects are considered, either through continuum solvent models or explicit solvent molecules in the calculation. nih.gov This computational approach is a powerful complement to experimental NMR for the detailed characterization of fluorinated molecules. nih.gov

Fluorine-19 (¹⁹F) NMR Spectroscopy

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of halogenated organic compounds like this compound. These calculations offer a theoretical lens through which to examine molecular geometry, electronic properties, and predict spectroscopic parameters.

Theoretical calculations using DFT methods provide detailed insights into the electronic structure of this compound. The high electronegativity of the fluorine and bromine atoms leads to significant polarization within the molecule. High-level quantum chemical calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity, as it highlights potential sites for nucleophilic or electrophilic attack.

While direct studies on the intermolecular interactions of this compound were not found in the search results, DFT is a powerful tool for investigating such forces. In fluorinated molecules, weak interactions like C-H···F-C and C-F···F-C hydrogen bonds can play a significant role in determining crystal packing and condensed-phase properties. Computational studies can model these interactions, providing insights into their strength and geometric preferences, which would complement experimental solid-state NMR or X-ray crystallography data.

DFT calculations have proven to be a valuable tool for predicting NMR spectroscopic parameters, including ¹⁹F NMR chemical shifts. nih.govrsc.orgnih.gov For fluorinated compounds, predicting these shifts is particularly useful for structural elucidation. rsc.orgnih.gov Studies have shown that DFT methods, such as the B3LYP hybrid functional with appropriate basis sets (e.g., 6-31G(d,p)), can effectively model the sensitivity of ¹⁹F NMR chemical shifts to changes in the local chemical environment, such as solvent polarity. nih.gov These calculations can corroborate experimental trends and help in assigning specific fluorine resonances in complex spectra. nih.gov The ωB97XD/aug-cc-pvdz method has also been recommended for its accuracy and computational efficiency in predicting ¹⁹F NMR chemical shifts. rsc.org

Mechanistic Investigations using Computational Methods

Following a comprehensive search of available scientific literature, no specific studies detailing the mechanistic investigations of this compound using computational methods were identified. Consequently, information regarding reaction pathways, transition states, and kinetic studies for this particular compound is not included in this article.

Reaction Pathways and Transition States

No data available.

Kinetic Studies

No data available.

Photodissociation Dynamics Studies

The photodissociation dynamics of this compound (BTFP) have been explored at different ultraviolet wavelengths, revealing key aspects of its photo-initiated decomposition.

Upon excitation at 193 nm, BTFP undergoes photodissociation, leading to the formation of hydroxyl (OH) radicals. acs.orgnih.gov The primary step in this process is the direct cleavage of the C-Br bond, occurring on a repulsive electronic state. nih.gov This initial dissociation produces a F₃C−CH(OH)−CH₂ radical with enough internal energy to undergo a secondary decomposition, spontaneously breaking the C-OH bond to yield the observed OH product. nih.gov The formation rate of the OH radical through this unimolecular process has been calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory to be 5.8 x 10⁶ s⁻¹. nih.gov

The nascent OH radicals produced are predominantly in their vibrational ground state (ν''=0) but exhibit moderate rotational excitation, corresponding to a rotational temperature of 640 ± 140 K. acs.orgnih.gov A significant portion of the available energy, 36.1 kcal/mol, is channeled into the translational energy of the OH fragment (15.1 kcal/mol). nih.gov The spin-orbit states of the OH radical, Π(3/2) and Π(1/2), are populated almost equally. nih.gov However, there is a preferential population of the Π(+) Λ-doublet state over the Π(-) state by a factor of two. nih.gov

Studies at a longer wavelength of 234 nm have focused on the dynamics of the bromine atom fragments, Br(²P(3/2)) and Br*(²P(1/2)), using resonance-enhanced multiphoton ionization (REMPI) coupled with a time-of-flight mass spectrometer (TOFMS). aip.orgresearchgate.net At this wavelength, the formation of bromine atoms is a primary process that happens on a repulsive surface involving the C-Br bond. aip.orgresearchgate.net

The velocity distributions of the bromine fragments consist of a single component. aip.org The average translational energies and recoil anisotropy parameters (β) provide insight into the dissociation dynamics. Non-adiabatic curve crossing between potential energy surfaces plays a significant role in the C-Br bond cleavage for BTFP. researchgate.net

Detailed findings from the 234 nm photodissociation study are summarized in the table below.

| Fragment | Average Translational Energy (kcal/mol) | Relative Quantum Yield (Φ) | Recoil Anisotropy Parameter (β) |

|---|---|---|---|

| Br(²P(3/2)) | 9.2 ± 1.0 | 0.70 ± 0.14 | 0.5 ± 0.2 |

| Br*(²P(1/2)) | 7.4 ± 0.9 | 0.30 ± 0.06 | 1.2 ± 0.2 |

The analysis of the recoil anisotropy parameter (β) for the Br(²P(3/2)) channel indicates nearly equal contributions from parallel and perpendicular transitions. researchgate.net In contrast, the Br(²P(1/2)) channel shows a significant contribution from a parallel transition. researchgate.net The higher relative quantum yield of Br(²P(1/2)) in BTFP is attributed to a greater probability of curve crossing. researchgate.net

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The presence of a bromine atom, a good leaving group, on the primary carbon makes 3-bromo-1,1,1-trifluoropropan-2-ol susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The general mechanism for this SN2 (bimolecular nucleophilic substitution) reaction involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon were chiral.

The reactivity of halogenoalkanes in nucleophilic substitution reactions is dependent on the strength of the carbon-halogen bond. The C-Br bond (bond energy ~290 kJ/mol) is significantly weaker than the C-Cl bond (~346 kJ/mol) and the C-F bond (~467 kJ/mol), making bromoalkanes like this compound more reactive than their chloro- and fluoro- analogs. libretexts.org

Common nucleophiles that can participate in these reactions include:

Hydroxide ions (OH⁻) to form diols.

Cyanide ions (CN⁻) to form nitriles, which can be further hydrolyzed to carboxylic acids. savemyexams.com

Ammonia (NH₃) to form primary amines. savemyexams.com

Azide (B81097) ions (N₃⁻) to form azides, which can be reduced to primary amines. A similar reaction has been demonstrated with 3-bromo-1-propanol, which reacts with sodium azide in an acetone/water mixture at 70°C to yield 3-azido-propan-1-ol. rsc.org

Thiolates (RS⁻) to form thioethers.

The reaction conditions for these substitutions typically involve heating the halogenoalkane with the nucleophile, often in a suitable solvent. For instance, reactions with potassium cyanide are often carried out in an ethanolic solution under reflux. savemyexams.com

Reactions of the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation.

Deoxyfluorination Reactions

Deoxyfluorination is a crucial transformation in medicinal chemistry for introducing fluorine atoms into organic molecules, often enhancing their metabolic stability and biological activity. The hydroxyl group of an alcohol can be replaced by a fluorine atom using specialized fluorinating reagents.

Several modern reagents have been developed for the deoxyfluorination of primary and secondary alcohols, which would be applicable to this compound. These reactions typically involve the in situ activation of the hydroxyl group to form a good leaving group, which is then displaced by a fluoride (B91410) ion in an S_N2 reaction. nih.gov

Common deoxyfluorination reagents include:

Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® : These are classical reagents for deoxyfluorination, but they can have limitations regarding functional group tolerance and potential for elimination side reactions. nih.gov

PyFluor® and PhenoFluor™ : These are more modern, thermally stable, and often more selective sulfur-based reagents that have shown broad applicability for the deoxyfluorination of primary and secondary alcohols. nih.govcas.cn

In situ generated CF₃SO₂F from KF : A recently developed method utilizes potassium fluoride (KF) as the fluorine source to generate trifluoromethanesulfonyl fluoride (CF₃SO₂F) in situ. This highly active species efficiently converts a wide range of primary and secondary alcohols to their corresponding fluorides under mild conditions and with short reaction times. acs.orgorganic-chemistry.org This method is noted for its high selectivity against elimination. acs.org

The general strategy for these reagents involves the activation of the alcohol, followed by nucleophilic attack of the fluoride ion. The choice of reagent and reaction conditions can be tailored to the specific substrate to maximize the yield of the desired fluorinated product and minimize side reactions.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a powerful modulator of chemical reactivity, primarily through its strong electron-withdrawing inductive effect and its stereoelectronic influences.

Electron-Withdrawing Effects

The three highly electronegative fluorine atoms in the trifluoromethyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly influences the reactivity of the adjacent carbon atoms in this compound.

Activation of the C-Br bond: The CF₃ group increases the electrophilicity of the carbon atom attached to the bromine. By withdrawing electron density from the C-Br bond, it polarizes the bond further, making the carbon atom more susceptible to nucleophilic attack. This enhances the rate of S_N2 reactions compared to a non-fluorinated analogue. nih.gov This is because the electron-withdrawing group stabilizes the negatively charged transition state of the S_N2 reaction. nih.gov

Increased acidity of the hydroxyl proton: The electron-withdrawing nature of the CF₃ group also increases the acidity of the proton of the hydroxyl group. This makes the alcohol a better proton donor and can influence its participation in hydrogen bonding and its reactivity in base-catalyzed reactions. nih.gov

The powerful electron-withdrawing nature of the trifluoromethyl group is a key feature in its use in medicinal chemistry, as it can significantly alter the pKa and reactivity of nearby functional groups, thereby influencing the biological activity of the molecule. researchgate.net

Stereoelectronic Influences

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. The trifluoromethyl group can exert significant stereoelectronic control in chemical reactions.

The interaction between filled and empty orbitals is a key principle of stereoelectronics. In the context of nucleophilic substitution at the C-Br bond, the alignment of the nucleophile's highest occupied molecular orbital (HOMO) with the anti-bonding (σ*) orbital of the C-Br bond is crucial for the reaction to proceed. The trifluoromethyl group can influence the energy and shape of these molecular orbitals.

Role as a Building Block in Complex Molecule Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a reactive bromine atom and a hydroxyl group, coupled with the modulating effect of the trifluoromethyl group, allows for a wide range of synthetic transformations.

Synthesis of Fungicides: this compound is used in the preparation of halomethyl ketones and their hydrates, which have applications as fungicides. chemicalbook.com

Precursor to Bioactive Thiazoles: The related compound, 3-bromo-1,1,1-trifluoro-2-propanone, is a key starting material for the synthesis of 4-(trifluoromethyl)-2-thiazolamine. This is achieved through a one-pot reaction with phosphorus pentasulfide and cyanamide. scielo.br The resulting thiazolamine is a crucial intermediate for the manufacture of various pharmaceuticals. scielo.br

Intermediate for Anti-Cancer Drugs: The closely related compound, 3-bromo-1,1,1-trifluoropropane (B1271859), has been utilized as a valuable intermediate in the synthesis of anti-cancer drugs. google.com This highlights the importance of the bromo-trifluoromethyl-propane scaffold in medicinal chemistry.

The versatility of this compound allows for the introduction of the trifluoromethylated propanol (B110389) unit into larger molecules, which can impart desirable properties such as increased metabolic stability and enhanced biological activity.

Advanced Applications and Emerging Research Areas

Applications in Drug Discovery and Development

While direct applications of 3-Bromo-1,1,1-trifluoropropan-2-ol in marketed drugs are not extensively documented, its structural analogues and related fluorinated compounds serve as crucial intermediates in medicinal chemistry. For instance, the related compound 3-bromo-1,1,1-trifluoropropane (B1271859) has been utilized as a valuable intermediate in the synthesis of anti-cancer drugs. google.com The presence of the trifluoromethyl group is a key feature, as it can enhance the lipophilicity and metabolic stability of drug candidates, improving their interaction with biological targets. innospk.com

The design of new bioactive molecules often leverages the unique properties of fluorine. The trifluoromethyl group present in this compound is a common moiety in pharmaceutical research for enhancing the efficacy of potential drugs. innospk.com Its related ketone, 3-bromo-1,1,1-trifluoroacetone (B149082), serves as a key building block for developing novel drug candidates. innospk.com Research on this related ketone has shown it can inhibit the VEGF receptor, a target in anti-cancer therapies, by binding to its extracellular domain. cymitquimica.com The combination of the trifluoromethyl group and a reactive bromine handle in this compound provides a scaffold that can be used to synthesize more complex molecules with potential biological activity.

Role in Agrochemical Development

In the agrochemical sector, fluorinated compounds are used to create more potent and resilient pesticides. The structural features of this compound are relevant to this field. Its close analogue, 3-bromo-1,1,1-trifluoroacetone, is used in the synthesis of innovative pesticides, where the inclusion of fluorine can improve the product's efficacy and environmental stability. innospk.com This suggests that this compound could serve as a valuable precursor for new agrochemicals, leveraging its trifluoromethyl group to enhance biological activity.

Catalysis and Solvent Properties in Reactions involving Fluorinated Alcohols

Fluorinated alcohols as a class, which includes this compound, have emerged as remarkable solvents that can significantly influence chemical reactions. rsc.orgrsc.org Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are noted for their unique properties, including high polarity, strong hydrogen-bonding donor ability, and low nucleophilicity. acs.orgresearchgate.net These characteristics allow them to stabilize cationic intermediates and radicals, often leading to enhanced reactivity and selectivity in challenging transformations like C-H activation. rsc.orgrsc.orgacs.org Many catalytic systems have been shown to perform better or are even specifically require a fluorinated alcohol medium to proceed efficiently. rsc.orgrsc.org

Beyond simply acting as a solvent, fluorinated alcohols can play a more active role in chemical processes, acting as "non-innocent" reaction media. acs.org In some cases, they can function as both the solvent and a reagent. This dual role has been observed in organic electrocatalyzed transformations where the fluorinated alcohol participates directly in the reaction mechanism. acs.org Their ability to stabilize reactive intermediates and engage as reagents opens up new synthetic pathways. acs.org For example, TFE has been used as a co-solvent in the 1,2-amino oxygenation of alkenes for the synthesis of β-amino alcohols. acs.org The unique properties of fluorinated alcohols can thus be exploited to achieve transformations that are difficult in conventional solvents. researchgate.netepa.gov

Photochemistry and Photodissociation Studies

The photochemistry of this compound (BTFP) has been the subject of detailed scientific investigation. Studies on its photodissociation dynamics have been conducted using specific ultraviolet wavelengths to understand how the molecule breaks apart upon absorbing light.

At 193 nm: Research has focused on the laser-induced fluorescence detection of the hydroxyl (OH) radical produced during photodissociation.

At 234 nm: The dynamics have been investigated using resonance-enhanced multiphoton ionization (REMPI) to detect the bromine (Br) atom fragments.

These studies provide fundamental insights into the bond-breaking processes and energy distribution within the molecule following photoexcitation, contributing to a deeper understanding of its chemical reactivity.

| Wavelength | Detected Fragment | Detection Method |

| 193 nm | OH (Hydroxyl radical) | Laser-Induced Fluorescence |

| 234 nm | Br (Bromine atom) | Resonance-Enhanced Multiphoton Ionization |

This table summarizes the experimental conditions for the photodissociation studies of this compound.

Emerging Synthetic Methodologies for Fluorine Incorporation

This compound serves as a useful tool in synthetic chemistry for introducing fluorine-containing groups into other molecules. It is described as a thiol-reactive trifluoromethyl probe. This reactivity allows for the specific attachment of the trifluoromethyl-containing group onto molecules that possess a thiol (-SH) functional group. This is a valuable method for tagging proteins and other biomolecules for analysis, such as in ¹⁹F NMR studies. The compound's utility as a building block is further highlighted by the synthetic applications of its ketone form, 3-bromo-1,1,1-trifluoroacetone, which is used to synthesize a variety of perfluoroalkylated compounds. sigmaaldrich.com

C-H Functionalization

The field of C-H functionalization aims to directly convert carbon-hydrogen bonds into new chemical bonds, offering more efficient and atom-economical synthetic routes. While direct applications of this compound in C-H functionalization are not yet widely reported in the literature, its structure suggests potential utility in radical-mediated processes. The carbon-bromine bond can be homolytically cleaved under photochemical or radical-initiating conditions to generate a bromine radical and a carbon-centered radical. This reactivity is foundational to radical chain reactions, which can include hydrogen abstraction steps from C-H bonds.

For instance, in processes like the Hofmann-Löffler-Freytag reaction, a nitrogen-centered radical can abstract a hydrogen atom from a remote C-H bond, leading to subsequent functionalization. While not a direct analogue, the principle of intramolecular hydrogen abstraction could potentially be adapted for molecules derived from this compound. The presence of the trifluoromethyl group can also influence the reactivity and selectivity of such reactions due to its strong electron-withdrawing nature.

Environmental Fate and Analysis of Fluorinated Compounds

The persistence and potential environmental impact of fluorinated organic compounds are of significant concern. Understanding the environmental fate of substances like this compound is crucial for assessing their long-term effects.

Halogenated organic compounds, in general, are known for their resistance to degradation. mdpi.com The strong carbon-fluorine bond, in particular, contributes to the environmental persistence of many fluorinated substances. nih.gov

Identification of Fluorinated Breakdown Products

The degradation of this compound in the environment can occur through biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) pathways. The identification of its breakdown products is key to understanding its environmental toxicology.

Biodegradation: Microbial degradation is a primary process determining the fate of many organic pollutants. mdpi.com For halogenated alcohols, biodegradation can involve enzymatic dehalogenation, which is the cleavage of the carbon-halogen bond. mdpi.com Studies on brominated flame retardants like tribromo-neopentyl alcohol have shown that microbial consortia can achieve total degradation, often requiring an additional carbon source. mdpi.com The degradation of fluorotelomer alcohols has been shown to yield persistent perfluorinated carboxylic acids (PFCAs) through oxidation of the alcohol group and subsequent transformations. utoronto.canih.gov Given these precedents, potential biodegradation pathways for this compound could involve:

Oxidation of the alcohol: The secondary alcohol group could be oxidized to a ketone, forming 3-bromo-1,1,1-trifluoropropan-2-one. Further oxidation could potentially lead to cleavage of the carbon-carbon backbone.

Dehalogenation: Enzymatic removal of the bromine atom could occur, leading to 1,1,1-trifluoropropan-2-ol.

Defluorination: While the C-F bond is very stable, microbial defluorination of some fluorinated compounds has been observed. nih.gov

Abiotic Degradation: Photodissociation is a potential abiotic degradation pathway, especially in the atmosphere. Studies on the photodissociation dynamics of this compound have been conducted, indicating that it can break down upon exposure to UV light. The likely initial step would be the cleavage of the weaker carbon-bromine bond.

Analytical Identification: The identification of these potential breakdown products requires sophisticated analytical techniques. Mass spectrometry (MS) is a primary tool for this purpose. The fragmentation patterns of halogenated compounds in mass spectrometry can be complex but provide valuable structural information. researchgate.net For alcohols, a common fragmentation pathway is the loss of a water molecule (M-18 peak). youtube.com The presence of bromine is often indicated by a characteristic M+2 isotopic peak due to the presence of 79Br and 81Br isotopes. libretexts.org

The table below summarizes potential breakdown products and the analytical methods that could be employed for their identification.

| Potential Breakdown Product | Potential Formation Pathway | Analytical Identification Techniques |

| 3-Bromo-1,1,1-trifluoropropan-2-one | Oxidation of alcohol | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| 1,1,1-Trifluoropropan-2-ol | Dehalogenation (Bromine removal) | GC-MS, LC-MS |

| Trifluoroacetic acid | Oxidative cleavage | LC-MS/MS, Ion Chromatography |

| Bromide ion (Br⁻) | Dehalogenation | Ion Chromatography |

| Fluoride (B91410) ion (F⁻) | Defluorination | Ion-Selective Electrode, Ion Chromatography |

常见问题

Q. What are the key synthetic routes for preparing 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP), and how can purity be optimized?

BTFP is typically synthesized via bromination of 1,1,1-trifluoropropan-2-ol using reagents like PBr₃ or HBr in anhydrous conditions. Key steps include:

- Reaction Setup : Conducted under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

- Purification : Distillation under reduced pressure (e.g., 124.5°C at 743 mmHg) followed by recrystallization in non-polar solvents (hexane/ether) .

- Purity Validation : Assay ≥95% by ¹⁹F NMR or GC-MS, with refractive index (n20/D ≈ 1.4) and density (1.861 g/mL at 25°C) as physical consistency checks .

Q. How is BTFP utilized as a probe in ¹⁹F NMR studies of proteins?

BTFP acts as a thiol-reactive trifluoromethyl tag, covalently binding to cysteine residues via its bromo group. Its utility arises from:

- Chemical Shift Sensitivity : BTFP exhibits solvent-dependent ¹⁹F NMR chemical shifts, enabling detection of protein conformational changes.

- Experimental Design : Conjugate BTFP to glutathione or target proteins, then acquire spectra in methanol/water mixtures (polarity gradients) to assess environmental sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹⁹F NMR data when using BTFP as a probe?

Contradictions may arise from solvent effects, pH variations, or protein dynamics. Mitigation strategies include:

- Solvent Calibration : Perform control experiments in standardized methanol/water ratios (e.g., 4:1 to 1:4) to establish baseline shifts .

- DFT Validation : Compare experimental shifts with density functional theory (B3LYP/6-31G(d,p)) calculations to distinguish environmental vs. structural effects .

- Redundancy Checks : Use complementary tags (e.g., BTFMA, BPFB) to cross-validate observed shifts .

Q. What mechanistic insights can be gained from studying BTFP’s photodissociation dynamics?

BTFP undergoes UV-induced dissociation (e.g., at 193–234 nm) to generate Br (²Pⱼ) and OH radicals. Key methodologies include:

- REMPI Detection : Resonance-enhanced multiphoton ionization (REMPI) identifies Br radical spin-orbit states .

- LIF Spectroscopy : Laser-induced fluorescence tracks OH (v''=0, J'') rotational distributions, revealing bond cleavage pathways .

- Computational Modeling : Pair experimental data with ab initio calculations to map potential energy surfaces and transition states .

Methodological Considerations

Q. How should BTFP be handled to ensure stability in kinetic studies?

Q. What are the limitations of BTFP in studying membrane-bound proteins?

- Solubility Constraints : BTFP’s hydrophobicity (logP ≈ 1.8) may limit aqueous solubility. Use co-solvents (e.g., DMSO ≤5%) or lipid-mimetic systems (e.g., nanodiscs).

- Tag Accessibility : Steric hindrance in transmembrane domains may reduce cysteine labeling efficiency. Optimize reaction time/temperature or employ engineered cysteine residues .

Critical Analysis of Contradictions

- Photodissociation Yield Variability : Discrepancies in OH radical yields (e.g., 193 nm vs. 234 nm studies) may stem from wavelength-dependent excitation pathways. Use time-resolved mass spectrometry to clarify branching ratios .

- Conflicting ¹⁹F NMR Shifts : Batch-to-batch purity issues or trace metal contaminants can alter shifts. Include EDTA in buffers and validate purity via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。